2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone
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Overview
Description
2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of bromophenyl and methylphenyl groups further enhances its chemical reactivity and potential utility in different chemical reactions.
Preparation Methods
The synthesis of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) as catalysts . This reaction forms the quinazolinone core with the desired substituents. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazolinone derivatives.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. It may have applications in drug discovery and development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
4-Bromophenyl ether: This compound shares the bromophenyl group but lacks the quinazolinone core, resulting in different chemical properties and reactivity.
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound features a similar bromophenyl group but has a different overall structure, leading to distinct chemical and biological properties.
Properties
CAS No. |
5130-75-6 |
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Molecular Formula |
C23H17BrN2O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H17BrN2O/c1-16-6-13-19(14-7-16)26-22(15-10-17-8-11-18(24)12-9-17)25-21-5-3-2-4-20(21)23(26)27/h2-15H,1H3/b15-10+ |
InChI Key |
WRRHKDBUASYFAB-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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